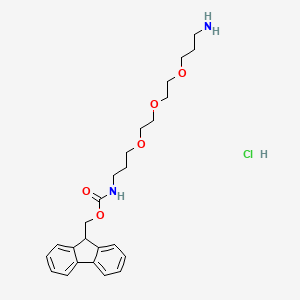

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

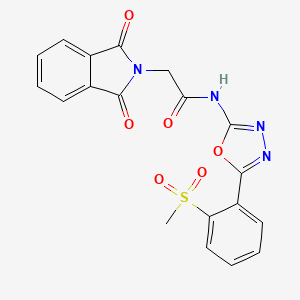

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a chemical compound with the IUPAC name (9H-fluoren-9-yl)methyl 8-amino-3,6-dioxooctylcarbamate hydrochloride . It has a molecular weight of 430.93 .

Synthesis Analysis

The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The InChI code for this compound is 1S/C23H26N2O4.ClH/c24-13-11-16 (26)9-10-17 (27)12-14-25-23 (28)29-15-22-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)22;/h1-8,22H,9-15,24H2, (H,25,28);1H .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学的研究の応用

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable tool in material science .

Cell Cultivation

The self-assembly features of Fmoc-modified amino acids show distinct potential for applications in cell cultivation . The ability to form stable structures can be leveraged to create environments conducive to cell growth and development .

Bio-Templating

Fmoc-modified amino acids can be used in bio-templating . This involves using biological structures as templates to create new materials with complex and precise structures .

Optical Applications

The aromaticity of the Fmoc group can be exploited for optical applications . This could include the development of new sensors or imaging techniques .

Drug Delivery

The self-assembling properties of Fmoc-modified amino acids can be utilized in drug delivery . By forming stable structures, these compounds can encapsulate drugs and deliver them to specific locations within the body .

Catalytic Applications

Fmoc-modified amino acids have potential in catalytic applications . The ability to form stable, organized structures can be used to create effective catalysts for various chemical reactions .

Therapeutic Properties

Fmoc-modified amino acids have been studied for their potential therapeutic properties . This could include the treatment of various diseases or conditions .

Organic Reactions in Aqueous Microdroplets

Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This opens opportunities of aqueous microdroplets in triggering organic reactions .

作用機序

Target of Action

The primary target of 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, also known as Fmoc-amino-trioxa-tridecanamine, HCl, is the amine group of amino acids . The compound is often used to protect the amine group during peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms an Fmoc carbamate, which protects the amine group during subsequent reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) method . It protects the amine group during the peptide bond formation between the amino group of one amino acid and the carboxyl group of another . This protection allows for the controlled step-by-step assembly of the peptide chain .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of a protected peptide chain . The Fmoc group can be removed under mild basic conditions, revealing the amine group and allowing for further peptide bond formation .

Action Environment

The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic and oxidative conditions but is removed under mild basic conditions . Therefore, the pH of the reaction environment is crucial for the efficacy and stability of the Fmoc group .

Safety and Hazards

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSNUVWDYITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)

![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)